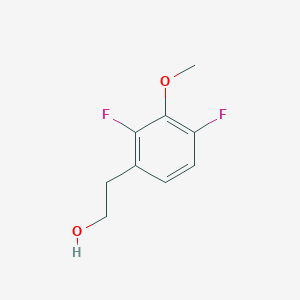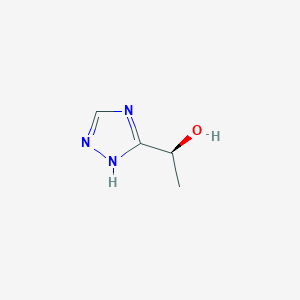
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chiral compound containing a triazole ring and an ethanol moiety. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethanol Moiety: The ethanol group can be introduced via reduction of the corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring is generally stable, but the ethanol moiety can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
Catalysis: Triazole-containing compounds are often used as ligands in catalysis.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Used in the formulation of pesticides and herbicides.
作用机制
The mechanism of action of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol would depend on its specific application. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or interacting with a receptor to inhibit or activate its function.
相似化合物的比较
Similar Compounds
(1S)-1-(1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure with a propanol moiety instead of ethanol.
(1S)-1-(1H-1,2,4-triazol-3-yl)butan-1-ol: Similar structure with a butanol moiety instead of ethanol.
Uniqueness
Chirality: The (1S) configuration provides specific stereochemical properties that can influence biological activity.
Triazole Ring: The presence of the triazole ring imparts unique chemical and biological properties, making it a versatile scaffold in drug design and materials science.
属性
分子式 |
C4H7N3O |
|---|---|
分子量 |
113.12 g/mol |
IUPAC 名称 |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1 |
InChI 键 |
WYZRLXYOIMXEBO-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C1=NC=NN1)O |
规范 SMILES |
CC(C1=NC=NN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


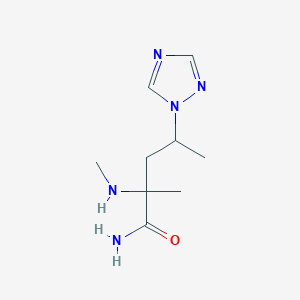
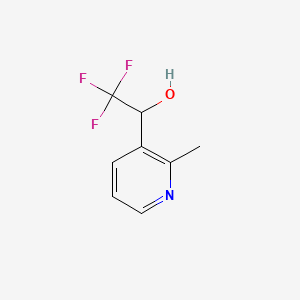

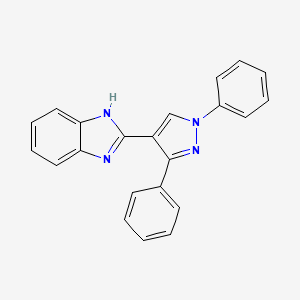


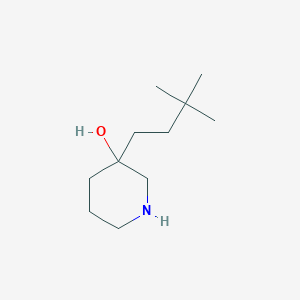
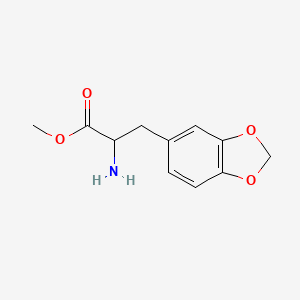
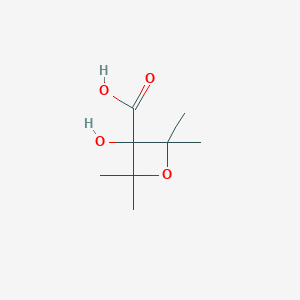
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
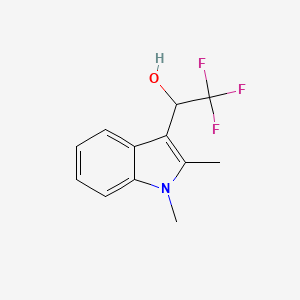
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)

